アビラマイシンA
概要
説明
アビラマイシンAは、放線菌Streptomyces viridochromogenesによって産生されるオルソマイシン系の抗生物質です。主に、豚、家禽、ウサギなどの動物の細菌性腸内感染症の制御に獣医学で使用されています。This compoundは、グラム陽性菌に対して特に効果的であり、そのユニークな構造は、ヘプタサッカライド側鎖とポリケチド由来のジクロロイソエベルニン酸部分を備えています .
科学的研究の応用
Avilamycin-A has several scientific research applications, particularly in the fields of microbiology, veterinary medicine, and biotechnology. It is used as a model compound to study the biosynthesis of orthosomycin antibiotics and the mechanisms of antibiotic resistance. Researchers also explore its potential as a lead compound for developing new antimicrobial agents .
In veterinary medicine, avilamycin-A is used to control bacterial infections in livestock, improving animal health and productivity. Its effectiveness against Gram-positive bacteria makes it a valuable tool in managing diseases such as necrotic enteritis in poultry and enteric diseases in pigs and rabbits .
作用機序
アビラマイシンAは、感受性細菌におけるタンパク質合成を阻害することで、その抗菌効果を発揮します。50Sリボソームサブユニットに結合し、開始因子2(IF2)の会合と成熟した70S開始複合体の形成を防ぎます。この阻害は、アミノアシル部位での転移RNAの正しい配置を阻害し、最終的にタンパク質合成の停止と細菌の死に至ります .
類似の化合物との比較
類似の化合物
エベルニマイシン(ジラシン): this compoundと構造的に類似しており、エベルニマイシンも50Sリボソームサブユニットに結合することでタンパク質合成を阻害します。
ガビバマイシン: Streptomyces属によって産生される別のオルソマイシン系抗生物質であるガビバマイシンは、this compoundと構造的な類似性を持ち、同様の抗菌作用を示します.
This compoundの独自性
This compoundは、そのユニークなヘプタサッカライド側鎖とポリケチド由来のジクロロイソエベルニン酸部分によって際立っています。これらの構造の特徴は、その強力な抗菌活性とグラム陽性菌に対する特異性に寄与しています。さらに、this compoundは、新規の作用機序を通じてタンパク質合成を阻害する能力により、研究と治療的用途の両方に役立つ化合物となっています .
生化学分析
Biochemical Properties
Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between avilamycin A and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form avilamycin A . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of avilamycin A.
Cellular Effects
Avilamycin A exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, avilamycin A can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.
Molecular Mechanism
The molecular mechanism of avilamycin A involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, avilamycin A prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of avilamycin A can change over time due to factors such as stability and degradation. Studies have shown that avilamycin A remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to avilamycin A can lead to adaptive responses in bacterial populations.
Dosage Effects in Animal Models
The effects of avilamycin A vary with different dosages in animal models. At lower doses, avilamycin A effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.
Metabolic Pathways
Avilamycin A is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of avilamycin A involves several enzymes, such as AviZ1, which catalyzes the redox conversion between avilamycin A and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of avilamycin A, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, avilamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize avilamycin A to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of avilamycin A within cells can also affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of avilamycin A is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows avilamycin A to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct avilamycin A to specific compartments or organelles, further influencing its function and activity within the cell.
準備方法
合成経路と反応条件
アビラマイシンAは、通常、微生物発酵によって産生されます。このプロセスは、抗生物質の収率を最適化するために、特定の条件下でStreptomyces viridochromogenesを培養することを含みます。次に、発酵ブロスを高温濾過にかけ、アビラマイシンを微生物バイオマスから分離します。得られた濾液は乾燥され、処理されて最終製品が得られます .
工業生産方法
工業的な環境では、this compoundの生産は、大規模な発酵に続いて、化合物を精製するためのダウンストリーム処理が行われます。発酵プロセスは、Streptomyces viridochromogenesの成長とthis compoundの産生に最適な条件を維持するために注意深く制御されます。先進的なバイオリアクターと濾過システムを使用することで、最終製品の高収率と高純度が確保されます .
化学反応の分析
反応の種類
アビラマイシンAは、酸化や還元など、さまざまな化学反応を受けます。注目すべき反応の1つは、アルドケトレダクターゼ酵素によって促進される、this compoundとアビラマイシンCの間のレドックス変換です。この酵素は、NADH/NAD+をコファクターとして使用して、アビラマイシンCを酸化してthis compoundを生成します .
一般的な試薬と条件
This compoundを含むレドックス反応には、通常、NADHやNAD+などの特定のコファクターが必要です。これらのコファクターの存在は、アビラマイシンCからthis compoundへの効率的な変換に不可欠です。さらに、反応は、関与する酵素の安定性と活性を確保するために、制御された条件下で行われます .
生成される主要な製品
This compoundを含むレドックス反応から生成される主要な生成物は、アビラマイシンCです。この化合物は、this compoundと、末端オクトース部分の2炭素分岐鎖のレドックス状態のみが異なります .
科学研究への応用
This compoundは、特に微生物学、獣医学、バイオテクノロジーの分野で、いくつかの科学研究への応用があります。オルソマイシン系抗生物質の生合成と抗生物質耐性のメカニズムを研究するためのモデル化合物として使用されています。研究者は、新しい抗菌剤の開発のためのリード化合物としての可能性についても調査しています .
獣医学では、this compoundは、家畜の細菌感染症を制御するために使用され、動物の健康と生産性を向上させています。グラム陽性菌に対する有効性により、家禽の壊死性腸炎や豚やウサギの腸疾患などの疾患の管理に役立つ貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Evernimicin (Ziracin): Structurally similar to avilamycin-A, evernimicin also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Uniqueness of Avilamycin-A
Avilamycin-A stands out due to its unique heptasaccharide side chain and polyketide-derived dichloroisoeverninic acid moiety. These structural features contribute to its potent antibacterial activity and specificity for Gram-positive bacteria. Additionally, avilamycin-A’s ability to inhibit protein synthesis through a novel mechanism of action makes it a valuable compound for both research and therapeutic applications .
特性
IUPAC Name |
[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGHRXBGGPPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88Cl2O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69787-79-7 | |
Record name | Avilamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。